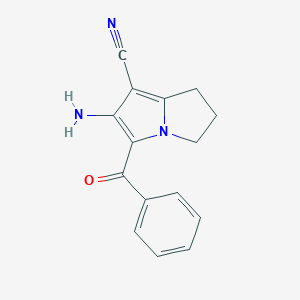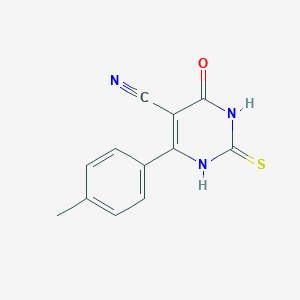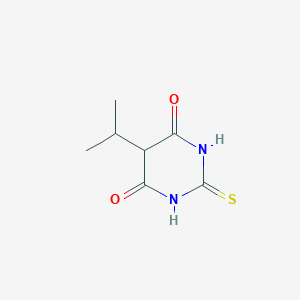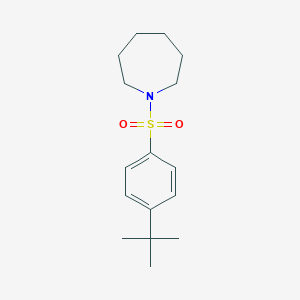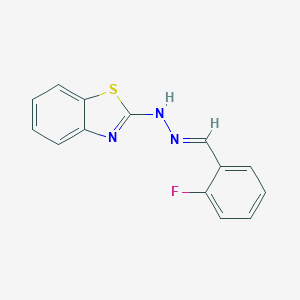![molecular formula C12H10ClNO5S B512738 2-Chloro-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid CAS No. 445224-92-0](/img/structure/B512738.png)
2-Chloro-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a furan ring, and a sulfamoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The furan ring and sulfamoyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the chloro and benzoic acid moieties but lacks the furan-2-ylmethylsulfamoyl group.
5-(Furan-2-ylmethylsulfamoyl)benzoic acid: Similar structure but without the chloro group.
Uniqueness
2-Chloro-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chloro and furan-2-ylmethylsulfamoyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
445224-92-0 |
|---|---|
Molecular Formula |
C12H10ClNO5S |
Molecular Weight |
315.73g/mol |
IUPAC Name |
2-chloro-5-(furan-2-ylmethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C12H10ClNO5S/c13-11-4-3-9(6-10(11)12(15)16)20(17,18)14-7-8-2-1-5-19-8/h1-6,14H,7H2,(H,15,16) |
InChI Key |
IXMCXOSDMSMDJP-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B512659.png)
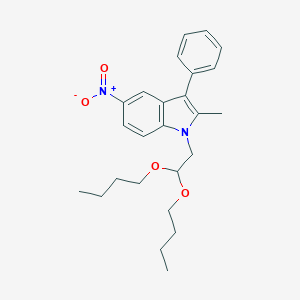
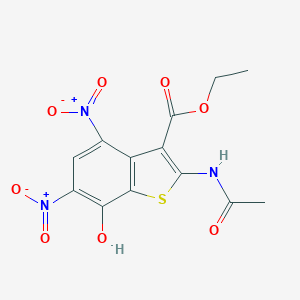
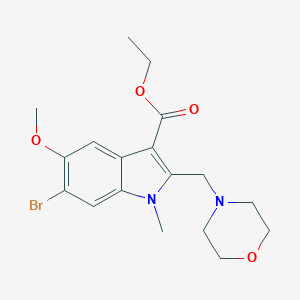
![4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B512672.png)
![ethyl 5-hydroxy-1,2-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1H-indole-3-carboxylate](/img/structure/B512673.png)
![N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide](/img/structure/B512677.png)
![3-[Hydroxy(phenyl)methyl]-4-(4-morpholinylmethyl)-1-benzofuran-5-ol](/img/structure/B512687.png)
methanone](/img/structure/B512689.png)
